molecular formula C14H6Br2F3N3O2 B11227462 3-Bromo-5-(4-bromophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid

3-Bromo-5-(4-bromophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid

Cat. No.: B11227462
M. Wt: 465.02 g/mol
InChI Key: RRELIAOSKDUPCI-UHFFFAOYSA-N
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Description

3-Bromo-5-(4-bromophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid is a complex organic compound with significant potential in various fields of scientific research. This compound is characterized by its unique structure, which includes bromine, trifluoromethyl, and pyrazolo[1,5-a]pyrimidine moieties. These structural features contribute to its distinct chemical properties and reactivity.

Preparation Methods

The synthesis of 3-Bromo-5-(4-bromophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid typically involves multi-step reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazolo[1,5-a]pyrimidine Core: This step often involves the cyclization of appropriate precursors under specific conditions.

    Introduction of Bromine and Trifluoromethyl Groups: Bromination and trifluoromethylation are carried out using reagents such as bromine and trifluoromethyl iodide, respectively.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions to achieve efficient synthesis.

Chemical Reactions Analysis

3-Bromo-5-(4-bromophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.

    Coupling Reactions: It can participate in coupling reactions, forming new carbon-carbon or carbon-heteroatom bonds.

Common reagents used in these reactions include nucleophiles, oxidizing agents, reducing agents, and coupling catalysts. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-Bromo-5-(4-bromophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research explores its potential as a therapeutic agent, particularly in the development of drugs targeting specific diseases.

    Industry: It is used in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Bromo-5-(4-bromophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid involves its interaction with specific molecular targets. These interactions can include binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds to 3-Bromo-5-(4-bromophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid include:

These compounds share structural similarities but differ in specific functional groups and overall reactivity

Properties

Molecular Formula

C14H6Br2F3N3O2

Molecular Weight

465.02 g/mol

IUPAC Name

3-bromo-5-(4-bromophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid

InChI

InChI=1S/C14H6Br2F3N3O2/c15-7-3-1-6(2-4-7)8-5-9(14(17,18)19)22-12(20-8)10(16)11(21-22)13(23)24/h1-5H,(H,23,24)

InChI Key

RRELIAOSKDUPCI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(C(=NN3C(=C2)C(F)(F)F)C(=O)O)Br)Br

Origin of Product

United States

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